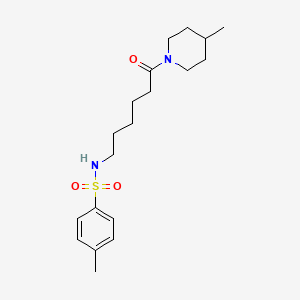
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and the alteration of chromatin structure. This, in turn, affects the expression of genes involved in cell proliferation, differentiation, and apoptosis. 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to enhance the immune response against cancer cells and reduce the invasiveness of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide is its potential toxicity and side effects, which can affect the accuracy of the results obtained from lab experiments.
Future Directions
There are several future directions for the study of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to better understand the mechanisms of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide and its potential side effects in humans.
Synthesis Methods
The synthesis of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with 6-amino-1-hexanol, followed by the reaction with 4-methylpiperidin-1-amine and acetic anhydride. The resulting product is then treated with sodium hydroxide and purified through column chromatography to obtain the final compound.
Scientific Research Applications
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a crucial role in the development and progression of cancer. By inhibiting HDACs, 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, suppress tumor growth, and enhance the effectiveness of other anti-cancer drugs.
properties
IUPAC Name |
4-methyl-N-[6-(4-methylpiperidin-1-yl)-6-oxohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-16-7-9-18(10-8-16)25(23,24)20-13-5-3-4-6-19(22)21-14-11-17(2)12-15-21/h7-10,17,20H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSROATCYJTUOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

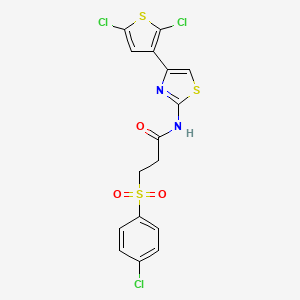
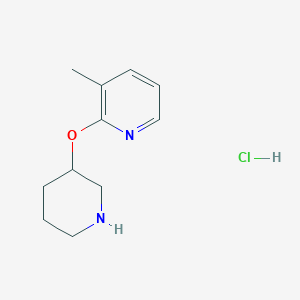
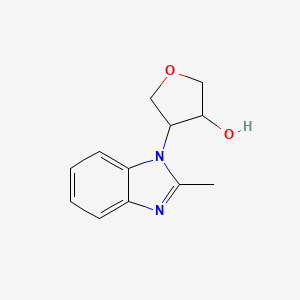
![N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride](/img/structure/B2905955.png)
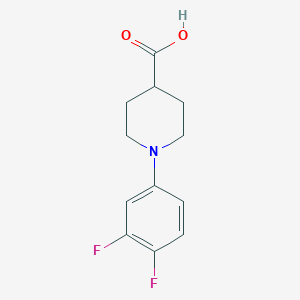
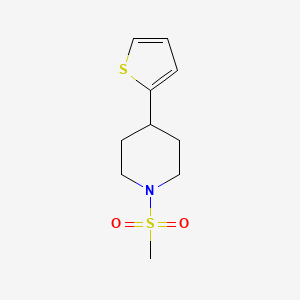
![[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2905960.png)
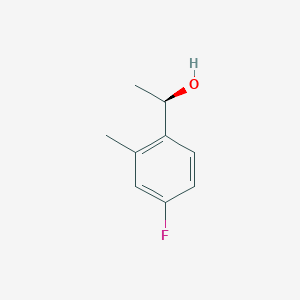
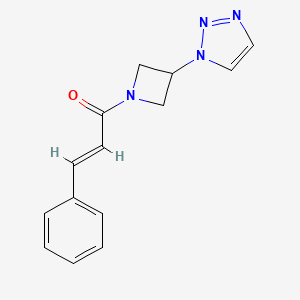

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905967.png)
![4-benzyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2905970.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2905974.png)